molecular formula C11H13NO2 B3301655 N-(5-allyl-2-hydroxyphenyl)acetamide CAS No. 91132-56-8

N-(5-allyl-2-hydroxyphenyl)acetamide

Cat. No.: B3301655
CAS No.: 91132-56-8
M. Wt: 191.23 g/mol
InChI Key: XPMQAIPKJJCJCF-UHFFFAOYSA-N
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Description

N-(5-allyl-2-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of an allyl group attached to a hydroxyphenyl ring, which is further connected to an acetamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide typically involves the reaction of 5-allyl-2-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-allyl-2-hydroxyaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.

    Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(5-allyl-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-allyl-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-allyl-2-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:

The presence of the allyl group in this compound imparts unique properties, making it distinct from its analogs and enhancing its utility in various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-5-prop-2-enylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-4-9-5-6-11(14)10(7-9)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMQAIPKJJCJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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